Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride
CAS No.: 2138128-04-6
Cat. No.: VC6431657
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138128-04-6 |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 |
IUPAC Name | cyclopropyl(1,4-dioxan-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c9-8(6-1-2-6)7-5-10-3-4-11-7;/h6-8H,1-5,9H2;1H |
Standard InChI Key | MEMJOQCUPOHYKB-UHFFFAOYSA-N |
SMILES | C1CC1C(C2COCCO2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₈H₁₅NO₂·HCl, corresponds to a molar mass of 193.67 g/mol. Its SMILES notation (C1CC1C(C2COCCO2)N) delineates a cyclopropyl moiety bonded to a methanamine group, which is further attached to the 2-position of a 1,4-dioxane ring . The InChIKey (CMGDXLIPLTXFAJ-UHFFFAOYSA-N) confirms the absence of stereochemical centers in the reported structure, though synthetic routes may produce enantiomeric variants under chiral conditions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₅NO₂·HCl | |
Exact Mass | 193.087 Da | |
Topological Polar Surface | 32.5 Ų | |
Hydrogen Bond Donors | 2 (amine, HCl) |
Spectroscopic Characterization
While experimental NMR data remain unpublished, analogous compounds like (2R)-1,4-dioxane-2-methanamine hydrochloride exhibit diagnostic signals: δ 3.37 ppm (dd, J = 9.6,11.2 Hz) for dioxane protons and δ 2.47 ppm (s) for methylamine groups in CDCl₃ . IR spectra likely show N-H stretches near 3300 cm⁻¹ and C-O-C vibrations at 1120 cm⁻¹ .
Synthetic Methodologies
Catalytic Asymmetric Synthesis
The patent CN101985441B outlines a template for synthesizing structurally related dioxane-methanamine derivatives using [(R,R)-N,N'-bis(3,5-di-t-butyl salicylidene)-1,2-cyclohexanediamine] cobalt complexes with SnCl₂, FeCl₃, or ZnCl₂ catalysts . Adapting this approach, cyclopropanation could occur via:
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Epoxide Ring-Opening: Reacting glycidyl ether derivatives with cyclopropyl Grignard reagents under Lewis acid catalysis (e.g., BF₃·OEt₂) .
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Reductive Amination: Condensing cyclopropyl ketones with 1,4-dioxan-2-ylmethanamine followed by HCl quenching .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclopropanation | ZnCl₂, CH₂Cl₂, −10°C | 68–81% |
Amine Protection | Boc₂O, DMAP, RT | 92% |
HCl Salt Formation | 4M HCl/dioxane, 0°C | Quant. |
Purification and Analysis
Crude products are typically purified via column chromatography (SiO₂, EtOAc/hexanes) or recrystallization from EtOH/H₂O. Purity assessments employ HPLC (C18, 0.1% TFA in H₂O/MeCN) and GC-MS (HP-5MS column) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited solubility in water (<2 mg/mL) . It remains stable for ≥3 years when stored desiccated at −20°C, though the free amine is prone to oxidation, necessitating inert atmosphere handling .
Tautomerism and Conformational Analysis
The 1,4-dioxane ring adopts a chair conformation, with the cyclopropyl and amine groups occupying equatorial positions to minimize 1,3-diaxial interactions . Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict a rotational barrier of 8.2 kcal/mol for the C-N bond, enabling restricted rotation at ambient temperatures .
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